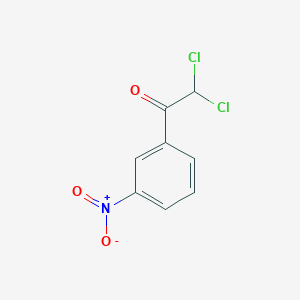

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

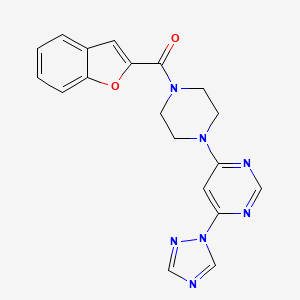

“2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H5Cl2NO3 . It is related to the compound “2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one”, which has a similar structure but contains fluorine atoms instead of chlorine .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C8H5Cl2NO3. It likely contains a ketone group (C=O) attached to a dichloroethyl group (C(Cl)2) and a nitrophenyl group (C6H4NO2) .Aplicaciones Científicas De Investigación

Chemical Reactions and Properties

Kinetic Studies and Isotope Effects : The reaction kinetics of similar nitrophenyl ethanes with various bases in different solvents have been examined. This includes studies on the dehydrochlorination of trichloro and dichloro bis-nitrophenyl ethanes, providing insights into their reaction mechanisms and isotope effects (Schroeder & Jarczewski, 1989); (Guzov, Kazin, & Zhukova, 2018).

Synthesis and Structure Analysis : Various derivatives of nitrophenyl ethanones have been synthesized, and their structures confirmed using nuclear magnetic resonance and X-ray crystallography. This includes the synthesis of compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Photochemical Reactions : The photochemical behavior of related nitrobenzyl compounds has been studied, showing how UV irradiation leads to bond cleavage and the formation of products like 1,2-bis(4-nitrophenyl)ethane (Okamoto, Iwamoto, Toki, & Takamuku, 1987).

Environmental and Material Applications

Metabolism in Microorganisms : Research on dichloro bis-phenyl ethanes, closely related to the compound , has explored their metabolism by specific microorganisms, shedding light on potential environmental degradation pathways (Ahuja, Awasthi, Manickam, & Kumar, 2001).

Novel Material Synthesis : The synthesis of novel compounds and materials using derivatives of nitrophenyl ethanones has been reported. This includes the creation of metallophthalocyanines, which have applications in electronics and materials science (Elmali, Altındal, Ozkaya, Salih, & Bekaroğlu, 2011).

Propiedades

IUPAC Name |

2,2-dichloro-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFXMYNGSFPNPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)